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Executive Summary

Biphalin, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific
community for its potent analgesic properties and unique pharmacological profile. First
synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two
enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both p
(mu) and & (delta) opioid receptors.[1][2][3] This dual agonism is believed to contribute to its
remarkable potency, which in some studies has been shown to be up to 7000-fold greater than
morphine when administered intracerebroventricularly.[4] Furthermore, biphalin has
demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for
producing tolerance and dependence compared to traditional opioids.[5] This in-depth guide
provides a comprehensive overview of the discovery, historical development, and key scientific
findings related to biphalin, with a focus on quantitative data, experimental methodologies, and
the underlying signaling pathways.

Discovery and Chemical Structure

Biphalin was first designed and synthesized by Andrzej W. Lipkowski in 1982.[1][2][3] It is a
dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe'-Gly'-D-Ala’-
Tyr'-H.[1] This symmetrical structure consists of two identical tetrapeptide fragments derived
from enkephalin, linked "tail-to-tail"* by a hydrazide bridge.[1][6][7][8] The synthesis of biphalin
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is typically achieved through solution-phase peptide synthesis.[6][7] The N-terminal tyrosine
residues are critical for its high affinity to opioid receptors and its pharmacological activity.[1]

Quantitative Data: Receptor Binding and Analgesic
Potency

Biphalin is characterized as a nonselective ligand with a very high binding affinity for p- and o-
opioid receptors, and a much lower affinity for the k-opioid receptor (KOR).[1] The binding
affinities, expressed as the inhibition constant (Ki), from various laboratories are summarized

below.
L. Binding Affinity (Ki, nM)
Opioid Receptor Reference
Range
Mu (u) 0.19-12 [1]
Delta (5) 1.04 — 46.5 [1]
Kappa (k) 270 — 283 [1]

The analgesic potency of biphalin has been extensively studied and compared to other
opioids. When administered intrathecally, biphalin is approximately 1000 times more potent
than morphine.[1][2][3] Intracerebroventricular administration in mice revealed a potency
almost 7-fold greater than etorphine and 7000-fold greater than morphine.[4] However, after
intraperitoneal administration, biphalin and morphine were found to be equipotent.[4]

Administration Route Potency Comparison Reference

~1000x more potent than
Intrathecal ) [1112][3]
morphine

~7x more potent than
Intracerebroventricular etorphine, ~7000x more potent  [4]

than morphine

Intravenous Weaker than morphine [1]

Subcutaneous Negligible analgesic activity [1]
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Mechanism of Action and Signaling Pathways

Biphalin exerts its effects primarily through the activation of p- and &-opioid receptors, which
are G-protein coupled receptors (GPCRs).[1] Functional assays, such as the [3*S]GTPyS
binding assay, have confirmed that biphalin effectively stimulates G-proteins, indicating its
agonist properties.[1]

One of the key downstream signaling cascades activated by biphalin is the PI3K/Akt pathway.
This pathway has been shown to be crucial for the neuroprotective effects of biphalin
observed in models of neonatal hypoxia-ischemia.[9] The activation of opioid receptors by
biphalin leads to the activation of PI3K, which in turn phosphorylates and activates Akt.
Activated Akt can then modulate downstream targets to promote cell survival and reduce
apoptosis.[9]

Biphalin has also been shown to modulate inflammatory signaling pathways. In primary
microglial cultures, biphalin was able to alleviate LPS-induced activation in a manner that was
both opioid receptor-dependent and -independent.[10] It has been shown to modulate key
intracellular signaling pathways involved in neuroinflammation, such as the NF-kB and STAT3
pathways.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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